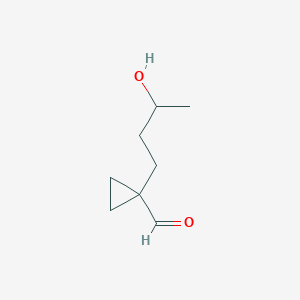
2-(1-Chloroethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloroethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 1-chloroethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the chloroethyl group can significantly influence the chemical reactivity and biological properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)pyrimidine typically involves the reaction of pyrimidine with 1-chloroethane under specific conditions. One common method is the nucleophilic substitution reaction where pyrimidine reacts with 1-chloroethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound can be purified through techniques such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1-Chloroethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions at different positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(1-aminoethyl)pyrimidine, while oxidation with hydrogen peroxide can produce 2-(1-hydroxyethyl)pyrimidine .
科学的研究の応用
2-(1-Chloroethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries
作用機序
The mechanism of action of 2-(1-Chloroethyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA replication. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by interfering with their DNA .
類似化合物との比較
Similar Compounds
2-(1-Bromoethyl)pyrimidine: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2-(1-Hydroxyethyl)pyrimidine: Contains a hydroxyethyl group, leading to different reactivity and biological properties.
2-(1-Aminoethyl)pyrimidine: Features an aminoethyl group, which can significantly alter its interaction with biological targets
Uniqueness
2-(1-Chloroethyl)pyrimidine is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and biological activity. The chloroethyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential to form covalent bonds with biological macromolecules makes it a valuable compound in medicinal chemistry research .
特性
IUPAC Name |
2-(1-chloroethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-5(7)6-8-3-2-4-9-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLSTYPNQQTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
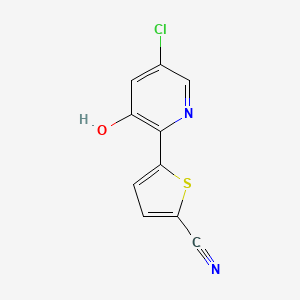
![Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate](/img/structure/B13253748.png)
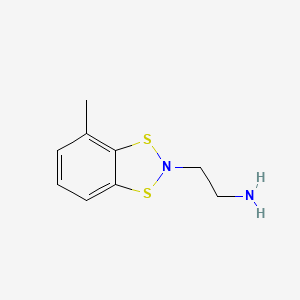
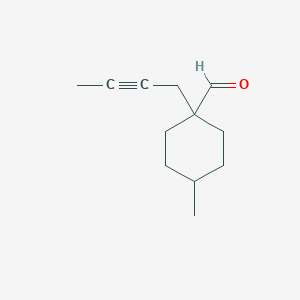
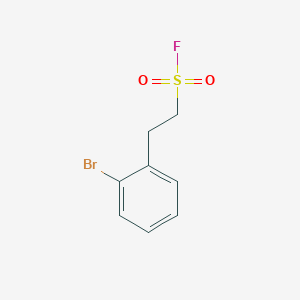
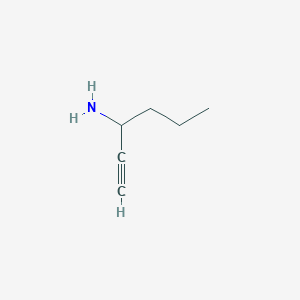
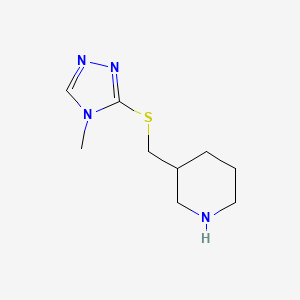
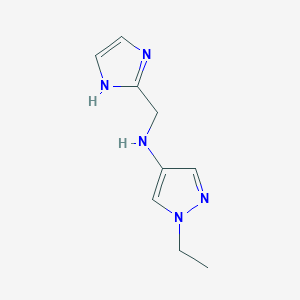
![3-{[1-(2,4-Dimethylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13253777.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B13253785.png)
![(3R,4R)-4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13253786.png)
